molecular formula C26H21N3O3S B2973282 2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893288-99-8

2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

货号: B2973282
CAS 编号: 893288-99-8
分子量: 455.53
InChI 键: KAIQXIPROAFTHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine core substituted with a benzyl group at position 6, a 3-methylphenyl group at position 4, and a cyano group at position 2. The 5,5-dioxide moiety indicates sulfonylation of the benzothiazine ring. Its synthesis typically involves multistep reactions starting from methyl anthranilate, followed by N-benzylation, ring closure, and multicomponent reactions with malononitrile and substituted benzaldehydes .

属性

IUPAC Name

2-amino-6-benzyl-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-17-8-7-11-19(14-17)23-21(15-27)26(28)32-24-20-12-5-6-13-22(20)29(33(30,31)25(23)24)16-18-9-3-2-4-10-18/h2-14,23H,16,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQXIPROAFTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related derivatives:

Compound Substituents Biological Activity Key Reference
Target Compound : 2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 6-benzyl, 4-(3-methylphenyl) Selective MAO-A/MAO-B inhibition (dependent on substituent positioning)
6d : 2-Amino-6-benzyl-4-(4-fluorophenyl) analogue 6-benzyl, 4-(4-fluorophenyl) Potent MAO-B inhibitor (IC₅₀ = 0.12 µM)
7q : 2-Amino-6-methyl-4-(3-nitrophenyl) analogue 6-methyl, 4-(3-nitrophenyl) Dual MAO-A/MAO-B inhibitor (IC₅₀ = 1.8 µM for MAO-A; 2.1 µM for MAO-B)
Compound in : 2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl] analogue 6-(3-methylbenzyl), 4-(4-trifluoromethylphenyl) No activity data provided; structural similarity suggests potential MAO interaction
Compound in : 2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl) analogue 4-(2-ethoxyphenyl), 6-(4-fluorobenzyl) Higher molecular weight (503.5 g/mol) may affect solubility

Key Structural and Functional Differences

  • Substituent Effects: Benzyl vs. Methyl at Position 6: Benzyl groups (as in the target compound and 6d) enhance MAO-B selectivity due to hydrophobic interactions in the enzyme’s active site, while methyl groups (as in 7q) reduce potency but broaden selectivity . Phenyl Substitutions: Electron-withdrawing groups (e.g., 4-F in 6d) improve MAO-B inhibition, whereas electron-donating groups (e.g., 3-methyl in the target compound) favor MAO-A binding . Trifluoromethyl vs.
  • Biological Activity Trends :

    • The target compound’s 3-methylphenyl group may confer moderate MAO-A selectivity, similar to compound 7r (IC₅₀ = 0.9 µM for MAO-A) .
    • Dual inhibitors like 7q exhibit balanced activity but lower potency compared to selective derivatives, highlighting the trade-off between selectivity and efficacy .

Molecular Weight and Physicochemical Properties

  • Molecular Weight: The target compound (C₂₇H₂₂N₃O₄S; ~500 g/mol) falls within the range of bioactive pyranobenzothiazines. Higher molecular weights (e.g., 503.5 g/mol in ’s compound) may reduce bioavailability .
  • Cyano Group: The cyano group at position 3 enhances electron-deficient character, stabilizing interactions with MAO’s flavin adenine dinucleotide (FAD) cofactor .

Research Findings and Implications

  • MAO Inhibition Mechanism : Molecular docking studies suggest that the benzyl and 3-methylphenyl groups occupy distinct hydrophobic pockets in MAO-A and MAO-B, respectively, explaining selectivity differences .
  • Synthetic Challenges : Substituent variability (e.g., trifluoromethyl in ) requires specialized reagents, increasing synthesis complexity compared to methyl or benzyl derivatives .

常见问题

Q. What synthetic methodologies are employed for synthesizing 2-amino-6-benzyl derivatives of pyranobenzothiazines?

The synthesis involves a multi-step protocol starting with methyl anthranilate:

  • Step 1 : Coupling with methanesulfonyl chloride to form intermediates.
  • Step 2 : N-Benzylation/N-methylation reactions to introduce substituents.
  • Step 3 : Ring closure using sodium hydride to generate 2,1-benzothiazine dioxides.
  • Step 4 : Multicomponent reactions (MCRs) with malononitrile and substituted benzaldehydes to assemble the pyranobenzothiazine core . Key reagents: Sodium hydride for cyclization, malononitrile for MCRs.

Q. Which characterization techniques validate the structural integrity of synthesized derivatives?

  • Spectroscopy : 1^1H NMR, 13^13C NMR, and IR confirm functional groups (e.g., CN stretch at ~2220 cm1^{-1}) and regiochemistry.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C20_{20}H10_{10}N4_4O3_3S) verify molecular formulas .
  • Melting Points : Consistency in melting ranges (e.g., 243–246°C) ensures purity .

Q. How are initial biological screening assays designed for this compound?

  • Target Selection : Focus on monoamine oxidase (MAO) isoforms (A/B) due to structural similarity to known inhibitors.
  • In Vitro Assays : Use recombinant MAO-A/B enzymes with substrates like kynuramine, measuring inhibition via fluorescence/UV-Vis .
  • Controls : Include reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) to validate assay conditions .

Advanced Research Questions

Q. How can researchers optimize selectivity toward MAO-A vs. MAO-B inhibition?

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzyl (6-position) and 3-methylphenyl (4-position) groups. For example:
  • Compound 6d : Benzyl with electron-withdrawing groups enhances MAO-A selectivity (IC50_{50} < 1 µM).
  • Compound 7r : Bulky substituents favor MAO-B inhibition .
    • Computational Docking : Use tools like AutoDock to analyze binding modes. Selective MAO-A inhibitors show stronger interactions with FAD cofactor and hydrophobic pockets .

Q. How to resolve contradictions in inhibitory activity data across structural analogs?

  • Systematic Variation : Test derivatives with incremental changes (e.g., methyl → methoxy) to identify critical substituents.
  • Enzyme Kinetics : Calculate Ki_i values to distinguish competitive vs. non-competitive inhibition. For example, dual inhibitors (e.g., compound 71) may bind allosteric sites .
  • Crystallography : Co-crystallize potent inhibitors with MAO isoforms to resolve binding ambiguities (not yet reported for this compound).

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Cytochrome P450 Screening : Assess oxidative metabolism using liver microsomes. Replace metabolically labile groups (e.g., benzyl → cyclohexylmethyl) .
  • LogP Optimization : Balance hydrophobicity (target LogP ~2–3) to improve blood-brain barrier penetration .

Methodological Guidance

Q. How to design a multi-parametric study linking synthesis, SAR, and computational analysis?

  • Phase 1 : Synthesize 15–20 derivatives with systematic substituent variations.
  • Phase 2 : Screen all compounds against MAO-A/B and validate hits via dose-response curves.
  • Phase 3 : Perform molecular dynamics simulations to predict binding stability (>100 ns trajectories).
  • Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with activity .

Q. What experimental controls are critical in enzymatic assays for this compound?

  • Negative Controls : Incubate enzymes with DMSO (vehicle) to baseline activity.
  • Positive Controls : Include known inhibitors at IC50_{50} concentrations.
  • Blinding : Randomize compound testing order to minimize bias .

Data Contradiction Analysis

Q. Why do some analogs show dual MAO-A/B inhibition while others are isoform-specific?

  • Hypothesis : Dual inhibitors may adopt flexible binding conformations, while selective analogs have rigid orientations.
  • Testing : Compare temperature-dependent activity (e.g., 25°C vs. 37°C) to assess conformational stability .

Q. How to address discrepancies between in silico predictions and experimental IC50_{50} values?

  • Re-evaluate Force Fields : Adjust parameters for van der Waals interactions in docking software.
  • Solvent Effects : Include explicit water molecules in simulations to mimic assay conditions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。